1-(5-Amino-2-methylphenyl)ethanone
Overview
Description
1-(5-Amino-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H11NO It is characterized by the presence of an amino group attached to a methylphenyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(5-Amino-2-methylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-methylbenzaldehyde with an appropriate reagent to introduce the ethanone group. This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity of the product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method often employs automated systems to maintain optimal reaction conditions and minimize human error .
Chemical Reactions Analysis
1-(5-Amino-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
1-(5-Amino-2-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Mechanism of Action
The mechanism by which 1-(5-Amino-2-methylphenyl)ethanone exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
1-(5-Amino-2-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: This compound has a chloro and methoxy group instead of an amino group, leading to different chemical reactivity and applications.
1-(2-Amino-1,3-oxazol-5-yl)ethanone: Featuring an oxazole ring, this compound exhibits distinct properties and uses compared to this compound.
1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone:
These comparisons highlight the uniqueness of this compound, particularly its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
1-(5-amino-2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBRIXHBHSDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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